molecular formula C9H3BrF6O2 B13429030 1-[3-Bromo-4-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanone

1-[3-Bromo-4-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanone

Cat. No.: B13429030
M. Wt: 337.01 g/mol
InChI Key: ASEHNDXRHVIIIN-UHFFFAOYSA-N
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Description

1-[3-Bromo-4-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanone is a halogenated trifluoroacetophenone derivative characterized by a bromine atom at the 3-position and a trifluoromethoxy (-OCF₃) group at the 4-position on the phenyl ring. The trifluoroethanone moiety (-COCF₃) enhances its electron-withdrawing properties, making it a versatile building block in medicinal chemistry and materials science.

Properties

Molecular Formula

C9H3BrF6O2

Molecular Weight

337.01 g/mol

IUPAC Name

1-[3-bromo-4-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanone

InChI

InChI=1S/C9H3BrF6O2/c10-5-3-4(7(17)8(11,12)13)1-2-6(5)18-9(14,15)16/h1-3H

InChI Key

ASEHNDXRHVIIIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)C(F)(F)F)Br)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-Bromo-4-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanone typically involves the reaction of 3-bromo-4-(trifluoromethoxy)benzene with trifluoroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors could be employed to enhance reaction efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 1-[3-Bromo-4-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The phenyl ring can be oxidized to form quinones under strong oxidizing conditions.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents like dimethylformamide (DMF), and bases such as potassium carbonate.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Major Products:

    Substitution: Corresponding substituted phenyl derivatives.

    Reduction: 1-[3-Bromo-4-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanol.

    Oxidation: Quinone derivatives.

Scientific Research Applications

1-[3-Bromo-4-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3-Bromo-4-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanone depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The trifluoromethoxy and trifluoroethanone groups can enhance the compound’s binding affinity and selectivity through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-[3-Bromo-4-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanone with structurally related trifluoroacetophenone derivatives, focusing on substituent effects, molecular properties, and applications:

Compound Name Substituents (Position) Molecular Weight Key Applications/Properties Reference CAS/Evidence
This compound Br (3), -OCF₃ (4) ~327.01 (calc.) Likely intermediate for drug synthesis N/A (hypothetical)
1-(4-Bromo-3-fluorophenyl)-2,2,2-trifluoroethanone Br (4), F (3) 271.01 Safety data available; industrial use 886369-87-5
1-[3-Chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone Cl (3), -CF₃ (5) 276.56 Intermediate for Afoxolaner (veterinary drug) 1125812-58-9
1-(3-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone Br (3), F (2) 271.01 Building block in medicinal chemistry 1784906-27-9
1-(4-Bromo-2-methylphenyl)-2,2,2-trifluoroethanone Br (4), -CH₃ (2) 253.02 Biochemical reagent; synthetic precursor 1351479-07-6
1-(5-Bromo-2,4-dihydroxyphenyl)-2,2,2-trifluoroethanone Br (5), -OH (2,4) 285.02 Hydroxyacetophenone derivative; synthesis studies 65239-86-3

Key Structural and Functional Differences:

Hydroxyl groups (-OH), as in 1-(5-Bromo-2,4-dihydroxyphenyl)-2,2,2-trifluoroethanone, increase polarity and hydrogen-bonding capacity, making it suitable for coordination chemistry .

Synthetic Accessibility: Compounds with halogens at adjacent positions (e.g., 1-(4-Bromo-3-fluorophenyl)-2,2,2-trifluoroethanone) may require specialized catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura couplings, as seen in for similar structures. Bromo vs. Chloro: Brominated derivatives generally exhibit higher reactivity in substitution reactions compared to chlorinated analogs due to weaker C-Br bonds .

Applications in Pharmaceuticals: The -CF₃ group in 1-[3-Chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone enhances metabolic stability, making it critical for veterinary drugs like Afoxolaner . Methyl-substituted analogs (e.g., 1-(4-Bromo-2-methylphenyl)-2,2,2-trifluoroethanone) are used in biochemical assays due to their balanced lipophilicity .

Safety and Handling: Brominated trifluoroacetophenones often require stringent safety measures (e.g., ventilation, PPE) due to irritant/corrosive properties, as noted in SDS for 1-(4-Bromo-3-fluorophenyl)-2,2,2-trifluoroethanone .

Biological Activity

1-[3-Bromo-4-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanone is a fluorinated organic compound with potential applications in pharmaceuticals and agrochemicals. Its unique structure, characterized by bromine and trifluoromethoxy groups, suggests significant biological activity. This article explores the biological activity of this compound, summarizing its synthesis, biological assays, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C10H5BrF3O2
  • Molecular Weight : 305.05 g/mol

The presence of trifluoromethyl and bromine groups in the structure is known to influence the compound's reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Starting Materials : 3-bromo-4-(trifluoromethoxy)aniline and trifluoroacetyl chloride.
  • Reaction Conditions : The reaction is usually conducted under anhydrous conditions using a base such as triethylamine to facilitate the formation of the ketone.

Antimicrobial Activity

Research has demonstrated that compounds with similar structures exhibit antimicrobial properties. For instance, fluorinated phenols have shown effectiveness against various bacterial strains. The introduction of trifluoromethyl groups often enhances lipophilicity, improving membrane penetration and antimicrobial efficacy .

Cytotoxicity Studies

Cytotoxicity assays reveal that fluorinated compounds can induce apoptosis in cancer cell lines. In one study, a related compound demonstrated IC50 values in low micromolar ranges against breast cancer cells . The mechanism of action is believed to involve disruption of cellular membranes and interference with metabolic pathways.

Case Studies

  • Case Study 1 : A study on related trifluoromethyl ketones indicated that these compounds can inhibit specific enzymes involved in cancer progression. The inhibition mechanism was linked to their ability to form stable complexes with enzyme active sites .
  • Case Study 2 : Another investigation focused on the herbicidal activity of fluorinated phenyl compounds. The results showed significant growth inhibition in target weeds at concentrations as low as 0.1 mM .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive bacteria
CytotoxicityInduces apoptosis in cancer cells
HerbicidalGrowth inhibition in target weeds

Q & A

Q. Table 1: Synthesis Methods Comparison

MethodReagents/ConditionsYieldReference
Friedel-Crafts AcylationTrifluoroacetyl chloride, AlCl₃, DCM, 0–5°C78%
Grignard ReactionEthyl trifluoroacetate, Mg, THF, reflux65%

Basic: How is the compound characterized for purity and structural integrity?

Answer:
Critical characterization techniques include:

  • ¹H/¹⁹F NMR : Identifies substituent patterns. For example, the trifluoromethoxy group (-OCF₃) shows a distinct triplet in ¹⁹F NMR at ~-55 to -60 ppm , while aromatic protons appear as doublets (J = 8–10 Hz) due to bromine’s inductive effect .
  • X-ray Crystallography : Resolves bond lengths (e.g., C=O at 1.21 Å ) and confirms substitution geometry. SHELX software is widely used for refinement .
  • Mass Spectrometry (HRMS) : Validates molecular weight (expected [M+H]⁺ = 352.97 ) and detects impurities .

Q. Table 2: Key Spectroscopic Indicators

TechniqueKey FeaturesApplication Example
¹H NMRAromatic protons at δ 7.4–8.1 ppm Substitution pattern
¹⁹F NMR-OCF₃ at -58 ppm (triplet)Functional group confirmation
X-rayDihedral angle: 15–20° (C=O vs. ring)Structural verification

Advanced: What strategies enable enantioselective synthesis or resolution of chiral derivatives?

Answer:
Enantioselective approaches leverage:

  • Biocatalytic Reduction : Alcohol dehydrogenases (ADHs) reduce the ketone to chiral alcohols. For example, Candida antarctica ADH achieves >90% ee using NADPH cofactors .
  • Kinetic Resolution : Vinyl acetate-mediated acetylation under microwave irradiation resolves racemic mixtures with ~85% ee in non-polar solvents (e.g., toluene) .

Advanced: How do electronic effects of substituents influence reactivity in cross-coupling reactions?

Answer:
The electron-withdrawing -Br and -OCF₃ groups deactivate the aromatic ring, directing electrophilic attacks to the para position relative to -OCF₃. This electronic profile enhances stability in:

  • Suzuki-Miyaura Coupling : Reacts with boronic acids at 100°C with Pd(PPh₃)₄ catalyst (yields 70–80% ) .
  • Buchwald-Hartwig Amination : Requires bulky ligands (e.g., XPhos) for C-N bond formation, achieving 60–75% yields .

Advanced: What computational methods predict the compound’s reactivity or properties?

Answer:

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The ketone’s LUMO energy (-1.8 eV ) indicates susceptibility to nucleophilic attack .
  • Molecular Dynamics (MD) : Simulates solvation effects, showing enhanced solubility in THF > DCM > water due to fluorophilicity .

Q. Table 3: Computed Physicochemical Properties

PropertyValue (DFT)Experimental
LogP (Partition Coeff.)3.2 3.1
Dipole Moment4.1 D -

Advanced: How is the compound utilized in pharmaceutical intermediate synthesis?

Answer:
The ketone serves as a precursor for:

  • Cathepsin K Inhibitors : Reacts with naphthalene carboxylic acids to form α,β-unsaturated ketones via Horner-Wadsworth-Emmons reactions .
  • Fluorinated Drug Candidates : Derivatives show enhanced metabolic stability in preclinical studies, with IC₅₀ values <100 nM against proteases .

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